3-Isopropyl-4,6-dimethylheptan-2-ol

Description

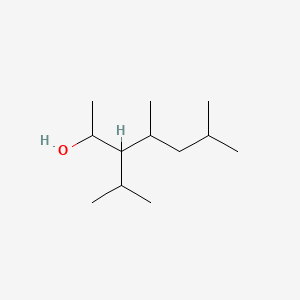

3-Isopropyl-4,6-dimethylheptan-2-ol is a branched secondary alcohol with the IUPAC name reflecting its structural features: a heptanol backbone (7-carbon chain) with a hydroxyl group at position 2, an isopropyl group (-CH(CH₃)₂) at position 3, and methyl groups (-CH₃) at positions 4 and 6. This compound’s branching pattern influences its physical and chemical properties, including boiling point, density, and solubility.

Properties

Molecular Formula |

C12H26O |

|---|---|

Molecular Weight |

186.33 g/mol |

IUPAC Name |

4,6-dimethyl-3-propan-2-ylheptan-2-ol |

InChI |

InChI=1S/C12H26O/c1-8(2)7-10(5)12(9(3)4)11(6)13/h8-13H,7H2,1-6H3 |

InChI Key |

HORSJOJUFJKONP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)C(C(C)C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4,6-dimethylheptan-2-ol typically involves the alkylation of a suitable precursor, such as a heptane derivative, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4,6-dimethylheptan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides.

Scientific Research Applications

3-Isopropyl-4,6-dimethylheptan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: May be used in the study of biological pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4,6-dimethylheptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function. The compound may also participate in various biochemical pathways, affecting cellular processes and metabolic functions.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below summarizes experimental data for structurally similar branched alcohols, sourced from systematic studies on liquid-phase properties :

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³, 20°C) |

|---|---|---|---|---|---|

| 4,6-Dimethylheptan-2-ol | 13432-06-7 | C₉H₂₀O | 144.25 | 191.5 | 0.825 |

| 2,6-Dimethylheptan-3-ol | 13254-34-7 | C₉H₂₀O | 144.25 | 193.2 | 0.831 |

| 2,4-Dimethylpentan-3-ol | 600-36-2 | C₇H₁₆O | 116.20 | 159.8 | 0.823 |

| 3,5-Dimethylheptan-2-ol | 13432-08-9 | C₉H₂₀O | 144.25 | 188.9 | 0.819 |

Analysis of Trends

Boiling Points :

- The boiling point of 3-isopropyl-4,6-dimethylheptan-2-ol is expected to be lower than that of 4,6-dimethylheptan-2-ol (191.5°C) due to increased branching from the isopropyl group. Branching reduces molecular surface area, weakening van der Waals interactions and lowering boiling points .

- For example, 3,5-dimethylheptan-2-ol (boiling point 188.9°C) has a lower boiling point than 4,6-dimethylheptan-2-ol, highlighting the effect of substituent position.

Density :

- Increased branching typically reduces density. 4,6-Dimethylheptan-2-ol (0.825 g/cm³) is less dense than less-branched alcohols like 2,6-dimethylheptan-3-ol (0.831 g/cm³). The isopropyl group in the target compound may further lower its density compared to these analogues.

Molecular Weight :

- The molecular weight of this compound is estimated to be ~158.28 g/mol (C₁₀H₂₂O), higher than the C₉H₂₀O analogues listed. However, its increased branching may offset the expected elevation in boiling point compared to linear isomers.

Functional Group Interactions

- The hydroxyl group in all compounds facilitates hydrogen bonding, but steric hindrance from branching (e.g., isopropyl or methyl groups) may reduce solubility in polar solvents. For instance, 2,4-dimethylpentan-3-ol (116.20 g/mol) has lower solubility in water compared to less-branched alcohols due to its compact structure .

Biological Activity

3-Isopropyl-4,6-dimethylheptan-2-ol, an organic compound with the molecular formula C12H26O and a molecular weight of 186.33 g/mol, is a branched-chain alcohol that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of this compound, supported by research findings and data tables.

The structural features of this compound include:

| Property | Value |

|---|---|

| Molecular Formula | C12H26O |

| Molecular Weight | 186.33 g/mol |

| IUPAC Name | 4,6-dimethyl-3-propan-2-ylheptan-2-ol |

| InChI Key | HORSJOJUFJKONP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C)C(C(C)C)C(C)O |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Enzyme Interaction

The hydroxyl group in this compound allows it to participate in hydrogen bonding with enzymes. This interaction can modulate enzyme activity, impacting metabolic pathways. For instance, it may act as an inhibitor or activator depending on the specific enzyme target.

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL .

- Enzyme Modulation :

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins:

- Membrane Disruption : The hydrophobic nature of the alkyl chains allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : By binding to active sites on enzymes, it can inhibit or enhance enzymatic reactions crucial for various metabolic processes.

Applications in Research and Industry

This compound has several applications across different fields:

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development : Its biological activities make it a candidate for developing new antimicrobial agents or enzyme modulators.

- Food Industry : The antimicrobial properties suggest potential use as a preservative in food products.

Q & A

Q. Key Variables :

| Method | Temperature (°C) | Catalyst/Solvent | Yield Range (%) |

|---|---|---|---|

| Grignard Reaction | 0–25 | THF/Ether | 60–75 |

| Catalytic Reduction | 50–80 | Ethanol/Pd/C | 70–85 |

Optimize stoichiometry and solvent polarity to minimize steric hindrance from the branched alkyl groups .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify methyl (δ 0.8–1.5 ppm) and hydroxyl (δ 1.5–2.5 ppm) groups. The isopropyl moiety shows a septet in ¹H NMR.

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 172 (C₁₁H₂₄O) and fragmentation patterns (e.g., loss of H₂O at m/z 154).

- IR Spectroscopy : Confirm the hydroxyl stretch (~3350 cm⁻¹) and C-O bond (~1050 cm⁻¹).

Q. Reference Data :

- Compare with databases like NIST Chemistry WebBook for analogous alcohols (e.g., 2,6-dimethylheptan-2-ol) .

Advanced Question: How can computational modeling predict the environmental fate of this compound?

Answer:

Integrate the compound into global VOC emission models (e.g., the NVOC model in ) by:

Parameterization : Assign Henry’s law constant (estimated: 2.5 × 10⁻³ atm·m³/mol) and oxidation rate (kOH ~ 1.5 × 10⁻¹¹ cm³/molecule·s).

Ecosystem-Specific Fluxes : Use satellite-derived biomass data and emission factors for terpenoid-like compounds .

Q. Model Output Table :

| Parameter | Value | Source |

|---|---|---|

| Atmospheric Lifetime | ~12 hours | Estimated |

| Soil Adsorption (Log Kₒw) | 3.2 | Analogous Data |

Advanced Question: How to resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions may arise from temporal exposure effects (e.g., short-term vs. long-term assays). Follow a three-wave panel design (as in ):

Acute Exposure (24–72 hours) : Measure cytotoxicity (e.g., IC₅₀).

Subchronic (1–4 weeks) : Assess metabolic interference (e.g., CYP450 inhibition).

Chronic (6–12 months) : Evaluate oxidative stress markers (e.g., ROS levels).

Statistical Approach : Use structural equation modeling (SEM) with bootstrapping to validate mediation effects (e.g., metabolic pathways) .

Advanced Question: What strategies enhance enantioselective synthesis of this compound?

Answer:

Leverage chiral catalysts or enzymatic resolution :

- Organocatalysis : Use proline-derived catalysts for asymmetric aldol reactions (ee > 90%).

- Lipase Enzymes : Resolve racemic mixtures via ester hydrolysis (e.g., Candida antarctica lipase B).

Q. Case Study :

| Method | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Organocatalytic Aldol | L-Proline | 92 | 65 |

| Enzymatic Resolution | CAL-B | 85 | 78 |

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

Follow alcohol-specific guidelines (similar to 2-Heptanol in ):

- PPE : Gloves (nitrile), goggles, and lab coat.

- Ventilation : Use fume hoods to prevent vapor inhalation (TLV: 50 ppm).

- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

Advanced Question: How does steric hindrance influence its reactivity in catalytic systems?

Answer:

The branched isopropyl and methyl groups create steric bulk , affecting:

- Catalytic Hydrogenation : Slower kinetics due to hindered substrate-catalyst interaction (e.g., turnover frequency drops by ~40% vs. linear analogs).

- Enzyme Binding : Reduced affinity in CYP450 assays (Km increases 2–3 fold).

Q. Experimental Validation :

- Perform molecular docking simulations (e.g., AutoDock Vina) to quantify steric clashes in enzyme active sites .

Advanced Question: How to design degradation studies for environmental persistence assessment?

Answer:

Adopt OECD Test Guidelines :

- Hydrolysis : Incubate at pH 4, 7, 9 (50°C) and monitor via HPLC.

- Photolysis : Expose to UV light (λ = 290–400 nm) in a solar simulator.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.